molecular formula C16H14ClF3N2OS B1390810 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide CAS No. 1043106-60-0

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide

Cat. No.: B1390810
CAS No.: 1043106-60-0
M. Wt: 374.8 g/mol
InChI Key: ZYIHZYXPYPPCIP-UHFFFAOYSA-N
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Description

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a sulfanyl linkage, and a benzamide moiety

Scientific Research Applications

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Safety and Hazards

The compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

The demand for this compound and its derivatives has been increasing steadily over the last 30 years . It has gained a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the key intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride. This intermediate is synthesized through the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reactions . The final step involves the amidation of the intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at a controlled temperature of 10-15°C .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of efficient catalysts, solvents, and purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and sulfanyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2OS/c1-10-2-4-11(5-3-10)14(23)21-6-7-24-15-13(17)8-12(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIHZYXPYPPCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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